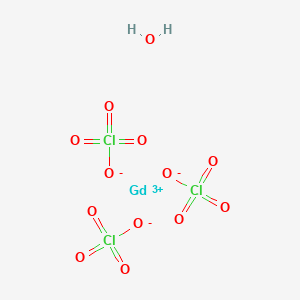
Poly(ethylene glycol) dimethyl ether (NHD)
Overview
Description
Preparation Methods
Poly(ethylene glycol) dimethyl ether can be synthesized through a one-step process involving the reaction of ethylene glycol, sodium hydroxide, and an organic reaction medium. The reaction is carried out at temperatures ranging from 30 to 90°C, with halomethane or methyl-sulfate as the reactant . This method is advantageous due to its simplicity, safety, and energy efficiency .
Chemical Reactions Analysis
Poly(ethylene glycol) dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can mediate the oxidative scission of aromatic olefins to carbonyl compounds using molecular oxygen.
Substitution: It can participate in substitution reactions, particularly in the presence of halomethanes.
Cross-linking: It is used as a cross-linking reagent in click chemistry.
Common reagents used in these reactions include halomethanes, molecular oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Poly(ethylene glycol) dimethyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of poly(ethylene glycol) dimethyl ether involves its ability to act as a solvent and reagent in various chemical reactions. It facilitates the oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen . Additionally, its cross-linking properties make it valuable in click chemistry and the development of polymer electrolytes .
Comparison with Similar Compounds
Poly(ethylene glycol) dimethyl ether is unique due to its high chemical and thermal stability, low volatility, and low viscosity . Similar compounds include:
Polyethylene glycol: A polymer with similar solubility properties but different functional groups.
Dimethyl polyethylene glycol: A variant with different molecular weights and applications.
Poly(ethylene glycol) diglycidyl ether: Used in different industrial applications due to its distinct chemical properties.
Poly(ethylene glycol) dimethyl ether stands out for its versatility and efficiency in various scientific and industrial applications.
Properties
IUPAC Name |
ethane-1,2-diol;methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPZWOOKVNRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)


